molecular formula C13H14N4O2S B4504903 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B4504903
M. Wt: 290.34 g/mol
InChI Key: SZWHROUUIBQMID-UHFFFAOYSA-N
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Description

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H14N4O2S and its molecular weight is 290.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-1,3-thiazol-2-ylacetamide is 290.08374688 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Hemolytic Activity

Compounds with structures related to 2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-1,3-thiazol-2-ylacetamide have been synthesized and evaluated for their antimicrobial and hemolytic activities. For instance, a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showed activity against selected microbial species, indicating the potential of similar compounds in antimicrobial research (Gul et al., 2017).

Molluscicidal Activity

Research on cinnoline derivatives has also explored their molluscicidal activity against snails, suggesting applications in controlling snail populations that are vectors for diseases (Abdelrazek et al., 2006).

Anticancer Agents

The design and synthesis of novel compounds with structural similarities, such as diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates, have been targeted for their potential as anticancer agents. These studies involve evaluating the synthesized compounds' antitumor activities against various cancer cell lines, highlighting the therapeutic potential of such compounds (Fang et al., 2016).

Synthetic Methodologies

The synthesis of related compounds often involves innovative methodologies, such as cyclization of diarylazo compounds to produce 2-aryl-3-cinnolinones. These synthetic advances contribute to the development of new pharmaceuticals and materials (Hutchings & Devonald, 1989).

Benzodiazine Derivatives

Benzodiazines, including cinnolines and related structures, have been recognized for their broad biological properties and applications in pharmaceutical and agrochemical industries. The review of synthetic advances and applications of these compounds underscores their importance in medicinal chemistry (Mathew et al., 2017).

Properties

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-11(15-13-14-5-6-20-13)8-17-12(19)7-9-3-1-2-4-10(9)16-17/h5-7H,1-4,8H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWHROUUIBQMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 5
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide

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